molecular formula C44H28O8V B12102150 naphthalene-2-carboxylate;vanadium(4+)

naphthalene-2-carboxylate;vanadium(4+)

Cat. No.: B12102150
M. Wt: 735.6 g/mol
InChI Key: DLHFCHPXIYNOOK-UHFFFAOYSA-J
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Description

Naphthalene-2-carboxylate;vanadium(4+) is a chemical compound known for its unique properties and applications. It is also referred to as vanadyl naphthenate and has the molecular formula C44H28O8V. This compound is a complex of naphthenic acids and vanadium in the +4 oxidation state .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene-2-carboxylate;vanadium(4+) typically involves the reaction of naphthenic acids with vanadium pentoxide (V2O5) under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or xylene, at elevated temperatures. The vanadium pentoxide is reduced to vanadium(4+) during the reaction, forming the desired complex .

Industrial Production Methods

Industrial production of naphthalene-2-carboxylate;vanadium(4+) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2-carboxylate;vanadium(4+) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) complexes, while reduction can produce vanadium(III) complexes .

Scientific Research Applications

Naphthalene-2-carboxylate;vanadium(4+) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of naphthalene-2-carboxylate;vanadium(4+) involves its interaction with various molecular targets and pathways. In biological systems, it can activate AMP-activated protein kinase (AMPK) and inhibit protein tyrosine phosphatase 1B (PTP1B), leading to various therapeutic effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene-2-carboxylate;vanadium(4+) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to participate in various redox reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C44H28O8V

Molecular Weight

735.6 g/mol

IUPAC Name

naphthalene-2-carboxylate;vanadium(4+)

InChI

InChI=1S/4C11H8O2.V/c4*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h4*1-7H,(H,12,13);/q;;;;+4/p-4

InChI Key

DLHFCHPXIYNOOK-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[V+4]

Origin of Product

United States

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